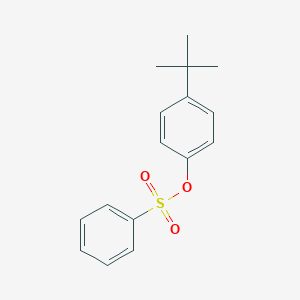
1-Amino-3-(3-phenoxyphenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(3-phenoxyphenoxy)-2-propanol, also known as PPAP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAP is a synthetic compound that belongs to the family of phenylpropylamines. It was first synthesized in the 1940s, and its chemical structure has been extensively studied since then.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol is not fully understood. However, it has been suggested that 1-Amino-3-(3-phenoxyphenoxy)-2-propanol works by increasing the levels of dopamine and norepinephrine in the brain. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down dopamine and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
1-Amino-3-(3-phenoxyphenoxy)-2-propanol has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and cognitive function. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has also been shown to have anti-inflammatory and neuroprotective properties. It has been suggested that 1-Amino-3-(3-phenoxyphenoxy)-2-propanol can protect neurons from oxidative stress and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-Amino-3-(3-phenoxyphenoxy)-2-propanol has several advantages for lab experiments. It is easily synthesized, and its purity can be easily verified through recrystallization. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol is also stable and can be stored for long periods without degradation. However, 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol. One direction is to study the potential use of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol in the treatment of depression and other mood disorders. Another direction is to study the potential use of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, more research is needed to understand the mechanism of action of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol involves the reaction of 3-phenoxyphenol with 3-chloropropylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified through recrystallization to obtain pure 1-Amino-3-(3-phenoxyphenoxy)-2-propanol. This synthesis method has been modified over the years to improve the yield and purity of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol.
Applications De Recherche Scientifique
1-Amino-3-(3-phenoxyphenoxy)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a critical role in mood regulation and cognitive function.
Propriétés
Nom du produit |
1-Amino-3-(3-phenoxyphenoxy)-2-propanol |
|---|---|
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
1-amino-3-(3-phenoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H17NO3/c16-10-12(17)11-18-14-7-4-8-15(9-14)19-13-5-2-1-3-6-13/h1-9,12,17H,10-11,16H2 |
Clé InChI |
YZSSPHVEDQQACW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OCC(CN)O |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)
![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)

![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)

![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)

![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)
![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)
![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)

![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)